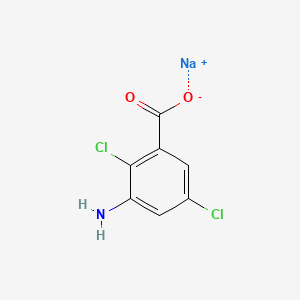

3-Amino-2,5-dichlorobenzoic acid, sodium salt, tech.

Description

Historical Trajectory of Chloramben-sodium in Agrochemistry Research

The introduction of chloramben (B1668635), and subsequently its sodium salt, dates back to approximately 1958. herts.ac.ukherts.ac.uk Early research in agrochemistry centered on establishing its utility as a selective pre-emergence herbicide for crops such as soybeans, peanuts, dry beans, lima beans, asparagus, pumpkins, squash, corn, tomatoes, and peppers. herts.ac.ukherts.ac.uk Studies investigated its effectiveness against a range of weeds including barnyardgrass, crabgrass, foxtail, pigweed, ragweed, and velvetleaf. herts.ac.ukherts.ac.uk

Research in the 1960s and 1970s likely focused on understanding its basic properties, such as solubility and stability, and its behavior in soil and plants. For instance, studies explored its degradation in soil, noting that soil bacteria could lead to a loss of phytotoxicity over several weeks, potentially due to decarboxylation. epa.govdrugfuture.com Research also indicated that while resistant to hydrolysis in the dark, aqueous solutions of sodium chloramben could undergo photodegradation in sunlight. epa.gov

Early research also touched upon the uptake and movement of chloramben in plants, observing that while some plants showed slow movement away from the roots, others facilitated its spread throughout the plant. epa.gov The fate of chloramben in plants was found to involve decomposition and conjugation processes. epa.gov

Evolution of Weed Management Paradigms Incorporating Chloramben-sodium Research

The advent of herbicides like Chloramben-sodium marked a significant shift in weed management, moving towards chemical control as a primary strategy. Research into Chloramben-sodium contributed to the understanding of selective pre-emergence weed control, where herbicides are applied before weed seedlings emerge, targeting germinating seeds or very young plants.

The use of herbicides in agriculture intensified from the mid-20th century onwards. mdpi.comresearchgate.net Research into compounds like Chloramben-sodium helped define the parameters and effectiveness of chemical interventions within broader weed management systems. However, the reliance on chemical control also spurred research into the unintended consequences, such as the evolution of herbicide resistance in weed populations. mdpi.comresearchgate.net

While Chloramben-sodium itself is considered obsolete, the research conducted on it contributed to the foundational knowledge of herbicide mode of action (synthetic auxin activity), environmental persistence, and plant uptake, which informed the development and research of subsequent herbicide chemistries and integrated weed management (IWM) approaches. herts.ac.ukresearchgate.nettnau.ac.in IWM emphasizes combining various control methods, including cultural, mechanical, biological, and chemical strategies, to reduce reliance on single methods and mitigate issues like resistance. researchgate.nettnau.ac.in

Scope and Significance of Current Chloramben-sodium Research Endeavors

Although Chloramben-sodium is largely phased out of widespread agricultural use in many regions, current academic research involving this compound is limited but may still occur in specific contexts. Given its status as an obsolete herbicide, contemporary research is less focused on developing new applications for weed control and more on understanding its historical impact and environmental behavior.

Potential areas of current research, based on its properties and historical use, could include:

Environmental Fate and Remediation: Investigating the persistence and degradation pathways of residual Chloramben-sodium in soil and water, particularly in areas with a history of its use. Research has shown it can form persistent chlorine derivatives in certain environments. medchemexpress.com Studies on its removal from water using methods like photo-Fenton reactions have been explored. medchemexpress.com

Comparative Studies: Using Chloramben-sodium as a reference compound in studies comparing the properties and environmental impact of historical herbicides with newer chemistries. Its classification as a synthetic auxin allows for comparisons with other herbicides in the same group, such as dicamba (B1670444) and 2,4-D, in terms of mode of action and environmental behavior. herts.ac.uk Research has noted differences in soil persistence and potential for resistance development compared to these compounds.

Understanding Herbicide Resistance Evolution: While not a primary driver of current resistance issues, historical research on Chloramben-sodium's efficacy and any documented instances of reduced sensitivity in weed populations could contribute to broader models of herbicide resistance evolution.

The significance of current research endeavors, though limited in scope, lies in contributing to a comprehensive understanding of the legacy of agrochemical use, informing environmental monitoring strategies, and providing historical data for the study of herbicide science evolution.

Simulated Data Table: Historical Water Solubility of Chloramben and Derivatives

While specific detailed research findings in the search results for Chloramben-sodium are limited to general properties and degradation characteristics, historical data on the solubility of chloramben and its related forms (which would have been relevant to early research) can illustrate the type of data generated in agrochemical studies.

| Compound | Water Solubility (at specified temperature) | Source |

| Chloramben | 700 mg/L (25°C) | epa.govdrugfuture.com |

| Chloramben-ammonium | 29.6 g/100 gm (25°C) | drugfuture.com |

| Chloramben-methyl | 120 mg/L (20°C) | drugfuture.com |

Note: This table is illustrative, based on reported historical data for related compounds, reflecting the type of physicochemical data gathered in agrochemical research.

Research findings indicated that the high solubility of sodium chloramben in water contributed to its mobility and potential for leaching in most soil types. epa.gov

Structure

3D Structure of Parent

Properties

CAS No. |

1954-81-0 |

|---|---|

Molecular Formula |

C7H5Cl2NNaO2 |

Molecular Weight |

229.01 g/mol |

IUPAC Name |

sodium 3-amino-2,5-dichlorobenzoate |

InChI |

InChI=1S/C7H5Cl2NO2.Na/c8-3-1-4(7(11)12)6(9)5(10)2-3;/h1-2H,10H2,(H,11,12); |

InChI Key |

DQMHOPDOMVXSHP-UHFFFAOYSA-N |

Isomeric SMILES |

C1=C(C=C(C(=C1C(=O)[O-])Cl)N)Cl.[Na+] |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Cl)N)Cl.[Na] |

Appearance |

Solid powder |

Other CAS No. |

1954-81-0 |

Pictograms |

Irritant; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

133-90-4 (Parent) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Chloramben-sodium, Amiben sodium salt, Chloramben sodium salt, Sodium chloramben |

Origin of Product |

United States |

Herbicidal Mode and Mechanism of Action of Chloramben Sodium

Biochemical Pathways Targeted by Chloramben-sodium in Susceptible Plants

Chloramben-sodium exerts its herbicidal effects by disrupting several key biochemical pathways in susceptible plants, primarily targeting processes essential for early seedling growth and development.

Influence on Root Morphogenesis and Seedling Development

A primary mechanism of action for chloramben-sodium is the inhibition of seedling root development. orst.eduherts.ac.uknih.govepa.gov This interference with root morphogenesis prevents weed seedlings from establishing properly in the soil. The compound is primarily absorbed by plant roots when applied to the soil. orst.edu In susceptible plants, this absorption leads to a significant disruption in the normal growth and structure of the root system.

Disruption of Cell Elongation and Division Processes

As a synthetic auxin, chloramben-sodium interferes with the fundamental processes of cell elongation and division in susceptible plants. nih.gov Auxins are natural plant hormones that regulate these processes, and the mimicry by synthetic auxins like chloramben-sodium leads to uncontrolled or abnormal growth. This disruption can manifest as distorted growth patterns and ultimately lead to the death of the plant. montana.edu

Synthetic Auxin Mimicry and Plant Hormone Regulation

Chloramben-sodium functions as a synthetic auxin, effectively mimicking the activity of natural plant hormones like indole-3-acetic acid (IAA). herts.ac.ukherts.ac.uknih.gov Plant hormones play critical roles in regulating various aspects of growth and development, including cell division, elongation, and differentiation. oregonstate.edu By mimicking auxin, chloramben-sodium can bind to auxin receptors and trigger downstream signaling pathways, but in a manner that is detrimental to susceptible plants. This can lead to an imbalance in plant hormone regulation, resulting in abnormal growth and developmental defects. nih.govnih.gov High concentrations of auxins, including synthetic mimics, can induce growth abnormalities and inhibit root and shoot growth. nih.gov

Selective Action Mechanisms of Chloramben-sodium in Crop and Weed Species

The selective nature of chloramben-sodium, allowing it to control weeds without significantly harming certain crops, is a crucial aspect of its utility as a herbicide. This selectivity is governed by differential physiological responses and environmental factors.

Differential Physiological Responses Across Plant Taxa

The selectivity of chloramben-sodium is largely attributed to the differential physiological responses between tolerant crop species and susceptible weed species. Tolerant plants, such as soybeans, can absorb substantial amounts of chloramben (B1668635) but translocate very little of it to the above-ground parts of the plant. orst.edu In contrast, susceptible plants, like barley, translocate a significant amount of the compound into their leaves, leading to phytotoxicity. orst.edu This differential translocation and potential differences in metabolism or conjugation of the herbicide within plant tissues contribute to the observed selectivity. orst.edunih.gov The major pathway of chloramben metabolism in both tolerant and susceptible plants appears to involve the rapid formation of methanol-soluble conjugates and "bound" insoluble residues. nih.gov

Factors Governing Herbicide Efficacy (e.g., Environmental Conditions Post-Application)

The efficacy of chloramben-sodium is influenced by environmental conditions following application, particularly soil moisture. The herbicide is most effective when applied at planting time, and subsequent moisture, such as rainfall or irrigation within 10 to 14 days of application, is necessary to move the chemical into the soil solution where germinating weed seeds can absorb it. orst.eduepa.gov The wetter the soil, the greater the toxicity of chloramben to target plants. orst.edu Soil type also plays a role, with leaching being greatest in sandy soil. orst.edu Increased organic matter content in the soil can increase the binding of chloramben, thereby decreasing leaching. orst.edu Photodegradation of sodium chloramben in aqueous solutions can occur readily in sunlight, leading to a loss of phytotoxicity. epa.gov

Molecular and Physiological Basis of Herbicide Interactions with Chloramben-sodium

The efficacy of Chloramben-sodium can be influenced by various interactions at the molecular and physiological levels, particularly when used in combination with other substances or herbicides. These interactions can affect the herbicide's uptake, translocation, metabolism, and ultimately, its impact on target weeds.

Effects of Adjuvant Compatibility on Herbicidal Activity

Adjuvants are substances added to herbicide formulations or spray mixtures to enhance their performance. usda.gov The compatibility of adjuvants with Chloramben-sodium is crucial for optimizing herbicidal activity. Adjuvants can influence the physical properties of the spray solution, such as surface tension, spreading, and droplet retention on the soil surface or emerging plant tissues. usda.gov

Compatibility studies have indicated that certain surfactants, such as alkyl polyglucosides, can improve the foliar adhesion of Chloramben-sodium without causing precipitation of the sodium salt. This suggests that appropriate adjuvants can facilitate better contact and potential uptake of the herbicide by target plants. Antifoaming agents, like silicone-based additives, are also important for maintaining the physical stability of the spray mixture during preparation and application.

The effectiveness of a tank mix, including the interaction between herbicides and adjuvants, is dependent on proper mixing order and rates. chsagronomy.com Incorrect mixing can lead to physical incompatibility, where products may clump or gel, reducing performance and potentially clogging equipment. chsagronomy.com A simple jar test can be performed to assess the physical compatibility of a tank mix before large-scale application. chsagronomy.com

Synergistic and Antagonistic Interactions in Herbicide Mixtures

When Chloramben-sodium is combined with other herbicides, the resulting effect on weed control can be synergistic, antagonistic, or additive. Synergism occurs when the combined effect of the herbicides is greater than the sum of their individual effects, while antagonism occurs when the combined effect is less than expected. mysciencework.comawsjournal.org Additive effects are observed when the combined effect is approximately equal to the sum of individual effects. mysciencework.com

Research has shown that applying Chloramben (the acid form, closely related to Chloramben-sodium) with paraquat, a Group 22 herbicide, resulted in a synergistic effect on Florida beggarweed ( Desmodium tortuosum ). scielo.brawsjournal.org This suggests that combining Chloramben-sodium with certain other herbicides can enhance its efficacy on specific weed species.

Conversely, antagonistic interactions can occur in herbicide mixtures. These interactions can arise from various mechanisms, including reduced uptake or translocation of one or both herbicides, or altered metabolism. awsjournal.org For example, tank-mixing sethoxydim (B610796) (a Group 1 herbicide) with the sodium salt of bentazon (a Group 6 herbicide) reduced the activity of sethoxydim. This antagonism was attributed to the sodium ions from bentazon interfering with the absorption of sethoxydim. awsjournal.org While this specific example does not directly involve Chloramben-sodium, it illustrates a mechanism by which sodium salts in a mixture can influence the activity of another herbicide.

The type of interaction observed in herbicide mixtures can be influenced by factors such as the specific herbicides involved, their concentrations, the plant species, and environmental conditions. mysciencework.comawsjournal.org

Mechanisms of Induced Metabolism in Herbicide Combinations

Induced metabolism refers to the alteration of a plant's metabolic processes in response to the application of one or more herbicides. In herbicide combinations, the presence of one herbicide can influence the metabolic fate of another within the plant. This can lead to either enhanced detoxification (reducing efficacy) or altered activation (potentially increasing efficacy).

Antagonistic interactions can sometimes be attributed to increased metabolism of one herbicide due to the presence of another in the mixture. awsjournal.org For instance, studies have shown that pre-treatment with 2,4-D can induce enhanced metabolism of diclofop-methyl (B104173) in some plants. awsjournal.org While direct research on induced metabolism involving Chloramben-sodium in specific herbicide combinations is not extensively detailed in the provided snippets, the principle of one herbicide influencing the metabolic breakdown of another is a known mechanism affecting herbicide efficacy in mixtures.

The major pathway of Chloramben metabolism in both tolerant and susceptible plant species appears to involve the rapid formation of methanol-soluble conjugates and "bound" insoluble residues. nih.gov In herbicide combinations, the presence of a co-applied herbicide could potentially influence the rate or pathways of this conjugation, thereby affecting the concentration of the active Chloramben molecule within the plant tissues.

Compound Table

| Compound Name | PubChem CID |

| Chloramben | 8630 |

| Chloramben-sodium | 1954-81-0 |

| Paraquat | 4620 |

| Sethoxydim | 5311467 |

| Bentazon | 2376 |

| 2,4-D | 3037 |

| Diclofop-methyl | 39936 |

| Oryzalin | 4584 |

| Diphenamid | 3034 |

| Sulfentrazone | 208747 |

| Saflufenacil | 16124417 |

| Trifloxysulfuron-sodium | 213272 |

| Chlorimuron | 5311501 |

| Imazaquin | 37750 |

| Thifensulfuron | 63788 |

| Tribenuron | 43166 |

| Clethodim | 5311477 |

| Propanil | 15857 |

| Cyhalofop-butyl | 104848 |

| Nicosulfuron | 47801 |

| Rimsulfuron | 82945 |

| Acifluorfen | 30020 |

| Fomesafen | 5311505 |

| Lactofen | 42534 |

| Imazapyr | 37748 |

| Imazethapyr | 5311489 |

| Imazapic | 16124413 |

| Aminopyralid | 16124416 |

| Quinmerac | 100252 |

| Metsulfuron methyl | 41047 |

| Chloransulam | 9560388 |

| Diclosulam | 9560389 |

| Florasulam | 9560390 |

| Flumetsulam | 86004 |

| Metosulam | 86005 |

| Penoxsulam | 16124415 |

| Pyroxsulam | 16124414 |

| Bispyribac-sodium | 104844 |

| KIH-6127 | Not found |

| Pyribenzoxym | Not found |

| Cinosulfuron | 46453 |

| Cyclosulfamuron | 104849 |

| Ethoxysulfuron | 104847 |

| Flazasulfuron | 104846 |

| Halosulfuron-methyl | 104845 |

| Imazosulfuron | 104850 |

| Primisulfuron-methyl | 104851 |

| Pyrazosulfuron-ethyl | 104852 |

| Sulfometuron-methyl | 5311493 |

| Triflusulfuron-methyl | 104853 |

| Mesosulfuron | 104854 |

| Iodosulfuron | 104855 |

| Allidochlor (CDAA) | 20836 |

| Benzoylprop-ethyl | 31070 |

| Bromobutide | 104856 |

| Chlorthiamid | 104857 |

| Etobenzanid | 104858 |

| Fluthiamide | 104859 |

| Fosamin | 104860 |

| Monalide | 104861 |

| Picloram | 6727 |

| Benazolin | 2292 |

| Naptalame | 104862 |

| Diflufenzopyr | 9570391 |

| Fluridone | 33813 |

| Flurtamone | 104863 |

| Norflurazon | 4552 |

| Dichlobenil | 3031 |

| Dalapon | 3030 |

| Ethofumesate | 32610 |

| Chlorfenac (Fenac) | 104864 |

| Aziprotryn | 104865 |

| Barban | 104866 |

| Bensulide | 104867 |

| Benzthiazuron | 104868 |

| Benzofluor | Not found |

| Buminafos | 104869 |

| Buthidazole | 104870 |

| Buturon | 104871 |

| Cafenstrole | 104872 |

| Chlorbufam | 104873 |

| Chlorfenprop-methyl | 104874 |

| Chloroxuron | 104875 |

| Cinmethylin | 104876 |

| Cycluron | 104877 |

| Cyprazine | 104878 |

| Cyprazole | 104879 |

| Dibenzyluron | 104880 |

| Dipropetryn | 104881 |

| Dymron | 104882 |

| Eglinazin-ethyl | 104883 |

| Endothall | 3221 |

| Ethiozin | 104884 |

| Flucabazone | 104885 |

| Fluorbentranil | 104886 |

| Flupoxam | 104887 |

| Isocarbamid | 104888 |

| Isopropalin | 104889 |

| Karbutilate | 104890 |

| Mefluidide | 38508 |

| Monuron | 104891 |

| Napropamide | 44088 |

| Napropanilide | 104892 |

| Nitralin | 104893 |

| Oxaciclomefone | 104894 |

| Phenisopham | 104895 |

| Piperophos | 104896 |

| Procyazine | 104897 |

| Profluralin | 104898 |

| Pyributicarb | 104899 |

Data Tables

While the search results provide qualitative descriptions of interactions and mechanisms, specific quantitative data tables directly linked to Chloramben-sodium within the outlined sections are limited. However, based on the information regarding adjuvant compatibility and synergistic/antagonistic interactions, a conceptual data table illustrating potential outcomes could be presented if specific experimental data were available.

For example, a table summarizing the observed interaction type (synergistic, antagonistic, additive) when Chloramben-sodium is mixed with various herbicides on different weed species would be valuable. Similarly, a table detailing the effect of different adjuvant types on the efficacy of Chloramben-sodium against a target weed could illustrate adjuvant compatibility effects.

Conceptual Data Table Example (Illustrative - Data not directly from search results for Chloramben-sodium in this format)

| Herbicide Mixture Component 1 | Herbicide Mixture Component 2 | Target Weed Species | Observed Interaction Type | Reference (Illustrative) |

| Chloramben-sodium | Paraquat | Florida beggarweed | Synergistic | scielo.brawsjournal.org |

| Chloramben-sodium | Herbicide X | Weed Y | Antagonistic | (Hypothetical) |

| Chloramben-sodium | Herbicide Z | Weed W | Additive | (Hypothetical) |

Conceptual Data Table Example (Illustrative - Data not directly from search results for Chloramben-sodium in this format)

| Adjuvant Type | Chloramben-sodium Efficacy (% Control) | Notes (e.g., Physical Compatibility) | Reference (Illustrative) |

| No Adjuvant | X% | - | (Hypothetical) |

| Alkyl polyglucoside | Y% (where Y > X) | Improved foliar adhesion | |

| Non-ionic Surfactant A | Z% | (Hypothetical) | (Hypothetical) |

Environmental Fate and Persistence of Chloramben Sodium in Agroecosystems

Degradation Pathways and Transformation Dynamics of Chloramben-sodium

The breakdown of Chloramben-sodium in the environment occurs through several processes, including hydrolysis, photodegradation, and microbial biotransformation.

Hydrolytic Stability and Hydrolysis Products

Sodium chloramben (B1668635) appears to be resistant to hydrolysis. Limited studies indicate that there is no loss of phytotoxicity when aqueous solutions of chloramben are kept in the dark. epa.govepa.gov While generally stable to hydrolytic degradation, it will decompose in sodium hypochlorite (B82951) solutions. chemicalbook.com

Photodegradation Kinetics and Photoproduct Identification (in aqueous solutions and on soil surfaces)

Photodegradation of aqueous solutions of sodium chloramben appears to occur readily in sunlight. Total loss of phytotoxicity in aqueous solutions can occur within two days. epa.govepa.gov On dry soil surfaces, the loss of phytotoxicity due to photodegradation is slower, with approximately 30% loss observed in 48 hours. epa.govepa.gov

Studies on the irradiation of chloramben in water under a mercury vapor lamp have shown the release of chloride ions and the formation of a complex mixture of colored products. chemicalbook.com It has been postulated that amino free radicals react via polymerization and oxidation processes. chemicalbook.com Under reductive conditions, such as in the presence of sodium bisulfite under a nitrogen atmosphere, photolysis can occur via dechlorination at the 2-position, leading to the formation of 3-amino-5-chlorobenzoic acid. chemicalbook.com Analysis of photodegradation products in aqueous solutions irradiated by sunlight indicated at least 12 unidentified products, potentially formed through the replacement of chlorine by a hydroxyl group, reductive dechlorination, and abstraction of hydrogen from the amine group (oxidation). chemicalbook.com

Chloramben sodium can be effectively removed by photo-Fenton reaction under natural pH conditions, demonstrating good degradation performance. medchemexpress.com This process can lead to almost complete mineralization, although the formation of persistent chlorine derivatives in chlorine-containing environments can slightly reduce the removal and mineralization rates. medchemexpress.com Intermediates formed during this process can include various aromatic compounds and organic acids, reflecting the complexity of its transformation. medchemexpress.com

Microbial Biotransformation and Metabolite Formation (e.g., decarboxylation)

Soil bacteria contribute to the loss of phytotoxicity of sodium chloramben over several weeks. epa.govepa.gov This microbial degradation appears to be primarily due to decarboxylation. epa.govepa.gov The rate of this reaction seems to be independent of soil pH within the range of 4.3 to 7.5. epa.gov While the main degradative pathway in soil is decarboxylation and subsequent mineralization to carbon dioxide, specific products of microbial degradation in soil have not always been identified. chemicalbook.com Calculated half-lives for chloramben in different soil types, such as Ella loamy sand, Kewaunee clay, and Poygan silty clay, ranged from 120–201, 182–286, and 176–314 days, respectively. chemicalbook.com

Microbial degradation can also play a role in the transformation of chloramben esters. Bacteria-mediated hydrolysis of the methyl ester appears to be relatively quick, with approximately 50% conversion to the free acid in about 1 week in contact with wet soil. epa.gov A subsequent, slower bacterial reaction is likely decarboxylation, similar to that observed with sodium chloramben. epa.gov

Environmental Transport and Distribution of Chloramben-sodium

The mobility of Chloramben-sodium in the environment is influenced by its interaction with soil and its solubility in water.

Soil Adsorption, Desorption, and Leaching Potential

The mobility of sodium chloramben is primarily governed by its high solubility in water and its seemingly limited strength of adsorption to soil particles. epa.govorst.edu Although chloramben is adsorbed by soil colloids, the amount adsorbed and the strength of the adsorption forces are considerably less than for many other herbicides. epa.gov This characteristic contributes to the uniform adsorption and leaching behavior of chloramben across various soil types. epa.gov Higher adsorption can occur at low pH with low organic matter content or at neutral pH with high organic matter content. nih.gov

The high water solubility and limited adsorption potential indicate that sodium chloramben can easily leach down through most soil types with rainfall. epa.govorst.edu The leaching behavior of different forms of chloramben can vary; for instance, the methyl ester's leaching is governed by its lower aqueous solubility compared to the sodium salt. epa.gov Aluminum and ammonium (B1175870) salts of chloramben were easily leached from several soils, while methyl and butoxyethyl esters resisted leaching, and the amide form showed intermediate leaching behavior. nih.gov

As the organic matter content of the soil increases, the binding of chloramben also increases, leading to decreased leaching. orst.edu

Mobility in Aquatic Systems (Surface Water, Groundwater)

Due to its moderate solubility in water and mobility, chloramben has a tendency to leach to groundwater. herts.ac.uk Its high water solubility and low adsorption to soil particles contribute to its high mobility in water, allowing it to easily reach aquatic ecosystems. researchgate.net

Chloramben has been detected in both surface water and groundwater supplies. nih.gov In one study, the 85th percentile of nonzero samples showed concentrations of 2.1 µg/L in surface water and 1.7 µg/L in groundwater sources. epa.gov The maximum concentrations found were 2.3 µg/L in surface water and 1.7 µg/L in groundwater. epa.gov

In surface water exposed to sunlight, chloramben can photodegrade rapidly, with an estimated half-life of about 6 hours. nih.gov Chloramben is not expected to volatilize or bioconcentrate significantly in aquatic organisms. nih.gov

Data Table: Environmental Fate Parameters of Chloramben

| Parameter | Value | Medium/Conditions | Source |

| Water Solubility | 700 mg/L @ 25 °C | Water | epa.gov |

| Log Kow | 1.11 | Octanol/Water | nih.gov |

| Photodegradation Half-life | ~6 hours | Surface Water (sunlight) | nih.gov |

| Photodegradation (Aqueous) | Total loss of phytotoxicity in 2 days | Aqueous Solution (sunlight) | epa.govepa.gov |

| Photodegradation (Soil Surface) | ~30% loss in 48 hours | Dry Soil Surface (sunlight) | epa.govepa.gov |

| Microbial Degradation Half-life | 120–314 days | Various Soil Types | chemicalbook.com |

| Mobility Classification | Mobile / High leachability | Soil | epa.govherts.ac.uk |

Data Table: Microbial Degradation Half-lives in Specific Soils

| Soil Type | Half-life (days) | Source |

| Ella loamy sand | 120–201 | chemicalbook.com |

| Kewaunee clay | 182–286 | chemicalbook.com |

| Poygan silty clay | 176–314 | chemicalbook.com |

Volatilization Dynamics

Volatilization refers to the process by which a chemical changes from a solid or liquid state into a gas and is released into the atmosphere. For chloramben-sodium, volatility and soil movement are reported to be more dependent on the form of chloramben applied than on the soil type. nih.gov While chloramben itself is described as volatile herts.ac.uk, its salts, such as chloramben-sodium, are generally considered less volatile than the ester forms. A Henry's Law constant of 2.1x10⁻¹¹ atm cu-m/mole at 25 °C can be estimated for Amiben (a synonym for chloramben), suggesting it is less volatile than water. nih.gov

Factors Influencing Environmental Persistence of Chloramben-sodium

The persistence of chloramben-sodium in the environment is a complex interplay of chemical properties and environmental conditions. Herbicide persistence is affected by numerous variables, including concentration, temperature, moisture, pH, soil type, microbial ecology, formulation, and chemical structure. epa.goviupac.org

Influence of Soil Physicochemical Characteristics (e.g., soil type, organic matter, pH)

Soil characteristics play a significant role in the fate and persistence of chloramben-sodium. The mobility of sodium chloramben is primarily governed by its high solubility in water and its seemingly limited strength of adsorption to soil particles. epa.govepa.gov This characteristic allows it to easily leach down in most soil types with rainfall. epa.govepa.govorst.edu

Leaching is most pronounced in sandy soils and progressively decreases as the clay and organic components of the soil increase. nih.gov As the organic matter content of the soil rises, the binding of chloramben also increases, leading to decreased leaching. orst.edu Studies have shown that a muck soil absorbed a significantly higher percentage of applied chloramben (29%) compared to a silty clay loam (9%) under controlled laboratory conditions. nih.gov Desorption of chloramben from muck soils is also slow. nih.gov

The rate of bacterial degradation of sodium chloramben appears to be independent of soil pH within the range of 4.3 to 7.5. epa.govepa.gov

Role of Climatic Variables (e.g., sunlight intensity, moisture)

Climatic variables, particularly sunlight and moisture, also influence the persistence of chloramben-sodium. Photodegradation of aqueous solutions of sodium chloramben occurs readily in sunlight, with a total loss of phytotoxicity observed within two days. epa.govepa.govepa.govepa.gov Loss of phytotoxicity on dry soil is slower, with approximately 30% loss in 48 hours. epa.govepa.govepa.govepa.gov Some photochemical loss on moist soil is reported, but the soil must remain moist for this loss to occur. nih.gov

Soil moisture significantly impacts herbicide dissipation. nih.gov Moist soil experiments have shown stronger correlations with linear first-order degradations compared to dry soils. nih.gov Dark control experiments also demonstrated shorter half-lives in moist soil. nih.gov Photolytic degradation on air-dried soil was generally longer than in moist dark control soils, with half-lives in dry soil being 2-7 times longer. nih.gov

While hydrolysis of sodium chloramben appears to be resistant, studies indicate no loss of phytotoxicity in aqueous solutions kept in the dark. epa.govepa.govepa.govepa.gov However, when protected from light, chloramben acid undergoes slow degradation in aqueous solution, with large amounts recovered after one year at an acidic pH and 25°C. epa.gov

The usual persistence of chloramben in soil is approximately six to eight weeks. nih.govorst.eduepa.gov However, studies have shown variations; for instance, no degradation was observed after 11 months in moist soil at 15°C in one study, while at 25°C and 35°C, 42% and 46% decomposed in eleven months, including a lag period. epa.gov

Here is a summary table illustrating the influence of selected factors on chloramben-sodium persistence:

| Factor | Influence on Persistence | Notes | Source(s) |

| Soil Type (Sandy) | Decreased persistence (increased leaching) | Leaching is most pronounced. | nih.govorst.edu |

| Soil Type (Clay/Organic) | Increased persistence (decreased leaching, increased binding) | Binding increases with increasing organic matter. | nih.govorst.edu |

| Soil Organic Matter Content | Increased persistence (increased binding) | Muck soil absorbed more than silty clay loam. | nih.govorst.eduiita.org |

| Soil pH (4.3-7.5) | Little influence on bacterial degradation rate | Rate appears independent within this range. | epa.govepa.gov |

| Sunlight (Aqueous Solution) | Decreased persistence (rapid photodegradation) | Total loss of phytotoxicity in 2 days. | epa.govepa.govepa.govepa.gov |

| Sunlight (Dry Soil) | Decreased persistence (slower photodegradation) | Approximately 30% loss in 48 hours. | epa.govepa.govepa.govepa.gov |

| Moisture (Soil) | Generally decreased persistence (promotes degradation) | Moist soil correlates with faster degradation; dry soil slows process. | nih.gov |

Plant Uptake, Translocation, and Metabolism of Chloramben Sodium

Absorption and Systemic Distribution of Chloramben-sodium in Plants

The entry and movement of Chloramben-sodium within a plant are critical first steps that dictate its herbicidal activity. Both the route of application and the plant species influence these processes significantly.

Chloramben-sodium can be absorbed by plants through both their roots and foliage. When applied to the soil, the primary site of absorption is the plant roots. orst.edu Research has shown that roots of tolerant species, such as soybeans, are capable of absorbing substantial amounts of the compound from the soil. orst.edu

For foliar applications, the formulation of the herbicide can impact the rate of absorption. Studies using ¹⁴C-labeled chloramben (B1668635) on velvetleaf revealed that leaf absorption was greater when the compound was formulated as an acid compared to its sodium salt form. cambridge.orgcambridge.org The addition of a surfactant was also found to increase the foliar absorption of ¹⁴C-chloramben five days after application, although no significant difference was observed after one day. cambridge.orgcambridge.org This indicates that adjuvants can play a role in enhancing the penetration of the herbicide through the leaf cuticle.

Following absorption, the systemic distribution of Chloramben-sodium is largely dictated by the plant's vascular systems, the xylem and phloem. The pattern of translocation is a key determinant of the herbicide's selectivity.

In tolerant species like soybeans, while the roots may absorb a large quantity of the herbicide, very little is translocated to the shoots and leaves. orst.edu Conversely, in susceptible species such as barley, a significant amount of the absorbed chloramben is transported to the leaves, leading to phytotoxicity and plant death. orst.edu This differential translocation is a primary mechanism of selectivity.

Research comparing velvetleaf (susceptible) and soybean (tolerant) further illustrates this point. After foliar application, the translocation of the radiolabeled compound out of the treated leaves was greater in velvetleaf than in soybean. cambridge.org The amount of unmetabolized chloramben found in the shoot above the treated leaf was significantly higher in velvetleaf (58% of the total recovered radiolabel) compared to soybean (35%). cambridge.org This suggests that susceptible plants more readily move the active herbicide to sensitive tissues, whereas tolerant plants tend to restrict its movement.

Comparison of Chloramben Uptake and Translocation in Susceptible vs. Tolerant Species

| Parameter | Susceptible Species (e.g., Velvetleaf, Barley) | Tolerant Species (e.g., Soybean) | Reference |

|---|---|---|---|

| Root Uptake | Absorbed by roots. | Absorbs large amounts by roots. | orst.edu |

| Translocation from Roots | Significant translocation to leaves. | Very little translocation to above-ground parts. | orst.edu |

| Translocation from Leaves | Greater translocation out of treated leaves. | Less translocation out of treated leaves. | cambridge.org |

| Unmetabolized Herbicide in Shoot | Higher percentage (58% in velvetleaf). | Lower percentage (35% in soybean). | cambridge.org |

Biochemical Metabolism and Detoxification of Chloramben-sodium in Plant Systems

Once absorbed, Chloramben-sodium is subject to metabolic processes that can alter its chemical structure and reduce its phytotoxicity. The rate and nature of this metabolism are crucial for plant tolerance.

The primary pathway for Chloramben metabolism in both tolerant and susceptible plants involves the rapid formation of conjugates. nih.gov One of the most significant of these reactions is N-glycosylation, where a glucose molecule is attached to the amino group of the chloramben molecule. nih.gov This process converts chloramben into its N-glucosylamine conjugate, also identified as 3-amino-2,5-dichlorobenzoic acid-N-glucoside. This metabolite has been identified in a variety of plants, including soybean, barley, beet, tomato, and cucumber. The prolonged stability and immobility of this N-glucoside conjugate suggest that its biosynthesis is a major detoxification mechanism. In addition to N-glycosylation, the formation of glucose esters has also been identified as a metabolic pathway for chloramben in plants.

Alongside the formation of soluble conjugates, a significant portion of absorbed Chloramben is converted into "bound" or insoluble residues. nih.gov These unextractable residues represent herbicide molecules that have been incorporated into the plant's structural components, such as lignin (B12514952) or cellulose, effectively sequestering them from metabolic activity. The formation of these bound residues is another key factor in plant tolerance. In comparative studies, the amount of ¹⁴C-label recovered in an unextractable form was greater in the treated leaves of the tolerant soybean species compared to the susceptible velvetleaf species. cambridge.org This indicates that tolerant plants are more efficient at immobilizing the herbicide, preventing it from reaching its site of action.

The loss of Chloramben's phytotoxicity is achieved through the metabolic pathways described above. By reacting with plant constituents, Chloramben is converted into stable and nontoxic products. orst.edu The key metabolic processes are:

Conjugation: The formation of soluble conjugates, particularly the N-glucoside, renders the molecule inactive and immobile. This is considered a primary detoxification step.

Sequestration: The formation of bound, unextractable residues effectively removes the herbicide from the biological system of the plant, preventing it from causing harm.

The difference between a plant's susceptibility or tolerance to Chloramben-sodium often lies in the speed and efficiency with which it can carry out these detoxification reactions. orst.edunih.gov Tolerant species rapidly metabolize the herbicide into immobile conjugates and bound residues, thus protecting themselves from its phytotoxic effects. orst.educambridge.org

Ecological Interactions of Chloramben-sodium with Non-Target Organisms

Metabolism and Biotransformation in Soil Fauna (e.g., earthworms)

The impact of herbicides on non-target soil organisms is a critical aspect of their environmental fate. Research into the metabolism of chloramben in soil fauna, specifically the earthworm Lumbricus terrestris, provides insight into these interactions.

A study was conducted to compare the metabolism of three herbicides—chloramben, atrazine (B1667683), and dicamba (B1670444)—in Lumbricus terrestris. The earthworms were collected from plots with a 10-year history of herbicide treatment and from untreated control plots. The findings revealed that chloramben is significantly more metabolically stable in earthworms compared to the other two herbicides. cambridge.orgcambridge.orgcambridge.org The relative metabolic stability in earthworms from both treated and untreated plots was, in decreasing order: chloramben > atrazine > dicamba. cambridge.orgcambridge.orgcambridge.org

Interestingly, the study also indicated that earthworms from the herbicide-treated plots demonstrated an enhanced ability to metabolize chloramben. cambridge.orgcambridge.org Acetone extracts from earthworms collected from untreated plots contained a higher amount of unmetabolized chloramben compared to extracts from earthworms from the treated plots. cambridge.orgcambridge.org This suggests a net enhancement of metabolic processes in the earthworm population that had been chronically exposed to the herbicide, indicating a potential adaptation within the soil fauna to the presence of this chemical compound. cambridge.orgcambridge.org

Table 2: Relative Metabolic Stability of Herbicides in Earthworms (Lumbricus terrestris)

Herbicide Relative Metabolic Stability Chloramben High Atrazine Medium Dicamba Low

Influence on Specific Soil Microbial Communities (e.g., Rhizobium japonicum)

Specific research data detailing the direct influence of chloramben-sodium on the soil microbial community Rhizobium japonicum (now known as Bradyrhizobium japonicum), which is crucial for nitrogen fixation in soybeans, is not available in the reviewed scientific literature. While the breakdown of chloramben by general soil microorganisms is a known pathway for its dissipation from the environment, studies focusing specifically on its interaction with symbiotic nitrogen-fixing bacteria like R. japonicum have not been detailed in the provided sources. orst.edu Therefore, a quantitative or qualitative assessment of its impact on nodulation or nitrogen-fixing efficiency cannot be provided at this time.

Advanced Analytical Methodologies for Chloramben Sodium Research

Chromatographic Techniques for Separation and Quantification of Chloramben-sodium and Metabolites

Chromatographic techniques are essential for separating chloramben-sodium and its transformation products from complex sample matrices before detection.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For compounds like chloramben-sodium, which is a carboxylic acid derivative, derivatization is often required to make it amenable to GC analysis. nemi.govkeikaventures.com GC-MS provides both separation and structural information through mass spectral data, allowing for the identification and quantification of chloramben-sodium and certain metabolites. chemetrix.co.za

GC-MS methods for chlorinated acids, including chloramben (B1668635), typically involve extraction followed by derivatization to their methyl esters using agents like diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) (TMSD). nemi.govkeikaventures.com The derivatized compounds are then injected into a GC system equipped with a capillary column for separation, and detected by a mass spectrometer. nemi.goveurl-pesticides.eu The use of GC-MS/MS (tandem mass spectrometry) can provide enhanced selectivity and sensitivity for trace analysis in complex matrices. eurl-pesticides.eu

Liquid Chromatography with Electrochemical Detection (LC-ECD) Applications

Liquid Chromatography (LC) is suitable for the analysis of a wider range of compounds, including more polar or less volatile substances, without the need for derivatization in many cases. chemetrix.co.za Liquid Chromatography coupled with Electrochemical Detection (LC-ECD) offers high sensitivity and selectivity for electrochemically active compounds. While LC-ECD is widely used for the analysis of neurotransmitters and their metabolites, which are electrochemically active, its specific application to chloramben-sodium and its metabolites is less commonly documented in the provided search results compared to GC-based methods. nih.gov However, LC-MS/MS is a frequently used technique for the analysis of various pesticides and metabolites, including some that may be relevant to chloramben degradation. chemetrix.co.zaeurl-pesticides.euresearchgate.net LC-ECD's sensitivity to electroactive species suggests potential for analyzing chloramben-sodium or its metabolites if they exhibit suitable electrochemical properties.

Sample Preparation and Extraction Protocols for Environmental and Biological Matrices

Effective sample preparation and extraction are crucial steps to isolate chloramben-sodium and its metabolites from various environmental and biological matrices, removing interfering substances and concentrating the analytes.

Extraction Optimization from Soil, Water, and Plant Tissues

Extraction protocols for chloramben-sodium from matrices like soil, water, and plant tissues often involve liquid-liquid extraction or solid-phase extraction (SPE). gcms.czmedkoo.comaccustandard.comresearchgate.net For water samples, acidification followed by extraction with an organic solvent like ethyl ether or methyl-tert-butyl-ether (MtBE) is a common approach. nemi.govkeikaventures.comaccustandard.comaccustandard.com Alkaline hydrolysis is often performed before extraction to convert any ester or salt forms of chloramben back to the parent acid, which is then extracted. nemi.govaccustandard.com

Extraction from solid matrices like soil and plant tissues can involve methods such as shaking with a solvent mixture (e.g., acetonitrile (B52724) and water), followed by salting out and clean-up steps. eurl-pesticides.eu The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular approach for pesticide residue analysis in food and environmental samples, involving extraction with acetonitrile, partitioning with salts, and dispersive SPE clean-up. eurl-pesticides.eu Optimizing extraction efficiency from different matrices requires considering the chemical properties of chloramben-sodium and its metabolites, as well as the matrix composition. researchgate.net The use of granular sodium sulfate (B86663) is often recommended during extraction to remove residual water from organic extracts, as water can interfere with subsequent GC analysis. gcms.czgcms.cz

Derivatization Strategies for Enhanced Detection

Derivatization is frequently employed in the analysis of chloramben-sodium, particularly for GC-based methods, to improve volatility and thermal stability, and to enhance detector response. As a carboxylic acid, chloramben is commonly derivatized to its methyl ester. nemi.govkeikaventures.com Diazomethane and trimethylsilyldiazomethane (TMSD) are common methylating agents used for this purpose. nemi.govkeikaventures.comaccustandard.com These derivatization reactions convert the carboxyl group (-COOH) to a methyl ester (-COOCH3), making the molecule more volatile and suitable for GC analysis with detectors like the Electron Capture Detector (ECD) or Mass Spectrometry (MS). nemi.govkeikaventures.com Pentafluorobenzylation is another derivatization strategy that can be used, potentially offering increased sensitivity with ECD. keikaventures.comnemi.gov

Novel Approaches in Environmental Monitoring and Residue Analysis of Chloramben-sodium

Environmental monitoring and residue analysis of chloramben-sodium continue to evolve with the development of novel analytical approaches aimed at improving sensitivity, selectivity, throughput, and reducing solvent consumption. While specific "novel" methods solely focused on chloramben-sodium are not extensively detailed in the provided snippets, the general trends in environmental analysis apply. These include the use of advanced chromatographic columns, hyphenated techniques (e.g., LC-MS/MS with high-resolution mass spectrometry), microextraction techniques, and potentially biosensors or immunochemical methods for screening purposes. chemetrix.co.zanih.govresearchgate.net The photo-Fenton reaction has been investigated as a method for the removal of chloramben-sodium from water, indicating research into its environmental fate and potential remediation strategies, which would necessitate sensitive analytical methods for monitoring degradation products. medchemexpress.com The development of more efficient and miniaturized sample preparation techniques, such as microextraction or automated SPE, coupled with highly sensitive detectors, represents a continuous effort in residue analysis. accustandard.comcloudfront.net

Development of High-Throughput Detection Methods

The development of high-throughput detection methods for chemical compounds like chloramben-sodium is crucial for efficient monitoring in environmental samples and research studies. High-throughput methods aim to rapidly screen a large number of samples to identify the presence and concentration of the target analyte. While specific high-throughput methods solely focused on chloramben-sodium were not extensively detailed in the search results, the principles and techniques used for similar chlorinated herbicides and organic pollutants can be applied.

Flow injection analysis (FIA) coupled with spectrophotometry has been investigated for the determination of chloramben. One study demonstrated a simple, fast, and reproducible FIA method for chloramben residue analysis. This method involved online diazotization of chloramben followed by coupling with β-naphthol, with the resulting azo dye measured spectrophotometrically at 475 nm. The method showed a linear calibration plot in the investigated concentration range, with a molar absorptivity of 2.64 × 10⁴ L mol⁻¹ cm⁻¹ and a sample throughput of 90 h⁻¹. The limits of detection (LOD) and quantification (LOQ) were reported as 0.01 and 0.04 µg mL⁻¹, respectively. This suggests that spectrophotometric methods, when integrated into a flow injection system, can offer a relatively high sample throughput for chloramben analysis.

Gas chromatography (GC), particularly with electron capture detection (ECD) or coupled with mass spectrometry (GC-MS), is a common technique for analyzing chlorinated herbicides like chloramben. Methods like US EPA Method 8151 provide extraction, derivatization, and GC conditions for analyzing chlorinated acid herbicides in various matrices. While these methods are highly sensitive and accurate, achieving high throughput often involves optimizing sample preparation (e.g., using automated extraction techniques) and streamlining the GC run times. The use of solid phase microextraction (SPME) coupled with GC-MS has also been explored for the analysis of organic compounds, which could potentially be adapted for chloramben-sodium to simplify sample preparation and increase throughput.

High-throughput screening methods in general often involve miniaturization, automation, and parallel processing of samples. While the provided search results did not specifically detail a high-throughput method developed solely for chloramben-sodium, the analytical techniques mentioned (spectrophotometry with FIA, GC-ECD, GC-MS, potentially with SPME or automated extraction) form the basis upon which such methods could be developed. The key to increasing throughput lies in optimizing these techniques for speed, automation, and reduced sample handling.

Application of Advanced Oxidation Processes for Degradation Studies (e.g., Photo-Fenton, Electro-Fenton, Photocatalysis)

Advanced Oxidation Processes (AOPs) are widely studied for their ability to degrade persistent organic pollutants, including herbicides like chloramben, in water and wastewater. These processes typically involve the generation of highly reactive species, such as hydroxyl radicals (•OH), which can oxidize and mineralize organic compounds.

Photo-Fenton and Electro-Fenton Processes:

Photo-Fenton and Electro-Fenton processes are variations of the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻) that utilize light (Photo-Fenton) or electrochemical methods (Electro-Fenton) to enhance the generation of hydroxyl radicals and/or regenerate the ferrous catalyst.

Studies have investigated the degradation of chloramben using photoelectro-Fenton (PEF) with UVA light. In one study, the destruction of chloramben in sodium sulfate solutions was evaluated using PEF with an air-diffusion cathode for H₂O₂ generation and different electrocatalytic anodes (IrO₂-based, RuO₂-based, boron-doped diamond (BDD), and PbO₂). Similar removal rates were observed regardless of the anode material, suggesting that the degradation was primarily driven by •OH radicals formed via the Fenton reaction, enhanced by UVA light. The use of an IrO₂-based anode led to almost total mineralization at high current density, comparable to the performance of a BDD anode. This indicates that photoactive intermediates formed during •OH-mediated oxidation were effectively degraded under UVA irradiation.

The presence of chloride ions in the medium was found to slightly decrease the herbicide removal rate and inhibit mineralization, likely due to the formation of active chlorine species and persistent chloroderivatives. Identified aromatic products and organic acids (like oxalic and oxamic acids) were detected as intermediates during the degradation process in sulfate medium. In chloride-containing matrices, five aromatic derivatives were detected, supporting the formation of organochlorine compounds.

Research findings indicate that chloramben-sodium can be effectively removed by photo-Fenton reaction under natural pH conditions, demonstrating good degradation performance. The removal rate is consistent across different electrodes, mainly attributed to oxidation mediated by hydroxyl ions from the Fenton reaction.

Photocatalysis:

Photocatalysis involves the use of a semiconductor photocatalyst, typically titanium dioxide (TiO₂), irradiated with UV or visible light to generate electron-hole pairs that can initiate redox reactions, leading to the degradation of organic pollutants.

Semiconductor-mediated hydrogen peroxide-assisted photocatalytic degradation of chloramben has been investigated in aqueous suspensions under various conditions. Factors such as the type of TiO₂ (Anatase/Anatase-Rutile mixture), reaction pH, catalyst dosage, and hydrogen peroxide concentration significantly influenced the degradation rates. Titanium dioxide Degussa P25 was found to be more efficient than other commercially available TiO₂ powders like Hombikat UV100 and PC500 for chloramben degradation.

Studies monitoring the depletion of total organic carbon (TOC) and the decrease in chloramben concentration as a function of irradiation time have been conducted to assess the extent of mineralization and degradation. GC-MS analysis of irradiated mixtures has revealed the formation of several intermediate products, characterized based on their molecular ion/mass fragmentation patterns. Plausible mechanisms involving the reaction of hydroxyl and superoxide (B77818) radical anions with chloramben during photocatalysis have been proposed.

Summary of Degradation Findings (Illustrative based on search results):

Based on the search results, advanced oxidation processes like Photoelectro-Fenton and Photocatalysis are effective in degrading Chloramben-sodium. While specific comparative data across all AOPs and conditions were not compiled in a single table in the search results, the following points summarize key findings:

Photoelectro-Fenton (PEF): Effective degradation and mineralization observed, primarily due to •OH radicals. Performance influenced by anode material and presence of chloride ions.

Photocatalysis: Degradation rates are affected by catalyst type (TiO₂ form), pH, catalyst concentration, and H₂O₂ concentration. TiO₂ Degussa P25 showed high efficiency.

Table 1 provides an illustrative summary of findings related to the application of AOPs for Chloramben degradation based on the search results.

| Advanced Oxidation Process | Key Findings | Influencing Factors | Intermediate Products |

| Photoelectro-Fenton (PEF) | Effective degradation and mineralization. Removal mainly due to •OH radicals. High mineralization with IrO₂-based and BDD anodes. | Anode material, presence of chloride ions. | Aromatic products, oxalic acid, oxamic acid, chloroderivatives (in Cl⁻ medium). |

| Photocatalysis | Degradation observed with TiO₂ and H₂O₂ under UV light. TiO₂ Degussa P25 more efficient. | Type of TiO₂, pH, catalyst dosage, H₂O₂ concentration. | Several intermediate products identified by GC-MS. |

Future Research Trajectories and Methodological Innovations for Chloramben Sodium

Genomic and Proteomic Investigations into Chloramben-sodium Mode of Action

Investigating the precise molecular mechanisms by which Chloramben-sodium exerts its herbicidal effects remains a key area for future research. Genomic and proteomic approaches offer powerful tools to elucidate the intricate pathways affected by this compound in target plants. Chloramben-sodium is known to act as a synthetic auxin, disrupting normal plant growth by inhibiting seedling root development.

Transcriptomic Profiling of Exposed Plants

Transcriptomic profiling, the study of the complete set of RNA transcripts produced by an organism, can provide valuable insights into the genes that are differentially expressed in plants exposed to Chloramben-sodium. This involves analyzing changes in gene activity in response to the herbicide. Performing transcriptomic profiling of exposed plants is a suggested future research direction to identify these differentially expressed genes. Such studies can help pinpoint the specific molecular pathways and stress responses activated or suppressed by Chloramben-sodium, contributing to a more comprehensive understanding of its mode of action.

Structural Biology Approaches for Target Identification (e.g., co-crystallization)

Structural biology techniques, particularly co-crystallization, are crucial for identifying the specific protein targets with which Chloramben-sodium interacts. Co-crystallization involves forming a crystal of a protein in complex with the herbicide, allowing for the determination of the three-dimensional structure of the complex using techniques like X-ray diffraction. This can reveal the precise binding site and interaction details. Co-crystallization of Chloramben-sodium with potential target enzymes, such as acetolactate synthase (ALS), has been suggested as a methodological approach for target identification. While ALS is a common herbicide target, identifying the specific proteins that mediate Chloramben-sodium's synthetic auxin activity through structural biology can provide a detailed understanding of its primary site of action.

Exploration of Novel Formulations and Delivery Systems for Chloramben-sodium (e.g., Herbicidal Ionic Liquids)

The development of novel formulations and delivery systems for Chloramben-sodium presents an opportunity to improve its efficacy, reduce off-target movement, and potentially lower application rates. Herbicidal Ionic Liquids (HILs) represent a promising area in this regard. acs.orgnih.govresearchgate.net

HILs are salts where at least one of the ions is an active herbicide, or where the cation and anion together form an herbicidally active compound. acs.orgnih.gov Transforming agrochemicals into HILs has been suggested as a way to address some of the limitations associated with traditional formulations, such as susceptibility to volatilization, leaching, and runoff. nih.gov Chloramben (B1668635) has been identified as a promising candidate for transformation into a HIL in the near future. acs.orgnih.govresearchgate.net

HILs can offer several advantages, including reduced drift and volatility, as well as adjustable water solubility, which can lead to decreased mobility in soils and waters. acs.orgnih.gov Additionally, some HILs may possess surface-active properties, potentially eliminating the need for external adjuvants and allowing for application at lower doses, which could result in reduced environmental impact. acs.orgnih.gov The synthesis of HILs can involve the sodium or potassium salt of the herbicide. acs.orgnih.gov

Development of Integrated Methodologies for Comprehensive Environmental Fate Assessment

A thorough understanding of the environmental fate of Chloramben-sodium is essential for assessing its potential impact on ecosystems. Future research needs to focus on developing and applying integrated methodologies for comprehensive environmental fate assessment.

Meta-analysis is a suggested methodological approach to systematically compare and reconcile data from different studies on Chloramben-sodium's environmental persistence. This involves normalizing data for variables such as soil type, pH, and microbial activity, and applying statistical models to account for heterogeneity in experimental designs (e.g., field vs. laboratory studies). This can help resolve contradictions in reported data and provide a more robust estimate of persistence.

Chloramben-sodium is known to be resistant to hydrolysis but can undergo photodegradation in sunlight. epa.gov Degradation by soil bacteria, likely through decarboxylation, also occurs over several weeks. epa.gov Its mobility in soil is primarily influenced by its high water solubility and limited adsorption to soil particles, which can lead to leaching. epa.govnih.gov

Comprehensive environmental fate assessment requires considering the chemical's physical and chemical properties, transformation processes (like degradation), mobility, and data from field studies. nepc.gov.au Addressing data gaps in detailed physicochemical properties is also crucial for improving the accuracy of environmental fate predictions.

Addressing Research Gaps in Chloramben-sodium Ecological Dynamics

Research into the ecological dynamics of Chloramben-sodium needs to address existing gaps to fully understand its interactions within the environment and its impact on non-target organisms. While the herbicide's effect on weed seedling root development is established , its broader ecological implications require further investigation.

Understanding the ecological dynamics of weeds, including their interactions with crops and the environment, is crucial for developing effective weed management strategies. tnau.ac.in Research specifically on the ecological dynamics of Chloramben-sodium within these complex interactions is needed. This includes investigating its effects on soil microbial communities, beneficial insects (beyond honeybees, for which moderate toxicity has been noted herts.ac.uk), and aquatic organisms in various environmental conditions.

Q & A

Q. What gaps exist in understanding Chloramben-sodium’s mode of action, and how can they be addressed experimentally?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.